molecular formula C12H24N2O2 B11881882 tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate

tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate

Cat. No.: B11881882
M. Wt: 228.33 g/mol
InChI Key: RBXNJDUXLOZOIR-SNVBAGLBSA-N
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Description

tert-Butyl (4R)-4-(aminomethyl)azepane-1-carboxylate: is a chemical compound that features a tert-butyl group attached to an azepane ring The azepane ring is a seven-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (4R)-4-(aminomethyl)azepane-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides, thiols, and amines can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like primary or secondary amines.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-Butyl (4R)-4-(aminomethyl)azepane-1-carboxylate is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions of azepane derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include neurotransmitter regulation, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

    tert-Butyl (4R)-4-(hydroxymethyl)azepane-1-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

    tert-Butyl (4R)-4-(methyl)azepane-1-carboxylate: Similar structure but with a methyl group instead of an aminomethyl group.

    tert-Butyl (4R)-4-(carboxymethyl)azepane-1-carboxylate: Similar structure but with a carboxymethyl group instead of an aminomethyl group.

Uniqueness: tert-Butyl (4R)-4-(aminomethyl)azepane-1-carboxylate is unique due to the presence of the aminomethyl group, which imparts specific reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific binding or reactivity profiles.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl (4R)-4-(aminomethyl)azepane-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-4-5-10(9-13)6-8-14/h10H,4-9,13H2,1-3H3/t10-/m1/s1

InChI Key

RBXNJDUXLOZOIR-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](CC1)CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)CN

Origin of Product

United States

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